molecular formula C7H10BClFNO2 B581992 (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride CAS No. 850568-02-4

(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride

Cat. No.: B581992
CAS No.: 850568-02-4
M. Wt: 205.42
InChI Key: IWBXNXDYMQDTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride (CAS 850568-02-4) is a boronic acid derivative with a molecular formula of C₇H₉BFNO₂·HCl and a molecular weight of 205.42 g/mol. It features a fluorinated phenyl ring, an aminomethyl substituent at the ortho position, and a boronic acid group, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis . Its hazard profile includes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating careful handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-fluorobenzaldehyde.

    Formation of Aminomethyl Group: The 4-fluorobenzaldehyde undergoes a reductive amination reaction with formaldehyde and ammonia to form 2-(aminomethyl)-4-fluorobenzylamine.

    Boronic Acid Formation: The 2-(aminomethyl)-4-fluorobenzylamine is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst to form (2-(aminomethyl)-4-fluorophenyl)boronic acid.

    Hydrochloride Salt Formation: Finally, the boronic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Utilizing techniques such as crystallization, filtration, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The aminomethyl group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: 2-(aminomethyl)-4-fluorophenylamine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The aminomethyl group enhances its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Key Structural Analogs

The following boronic acid derivatives exhibit structural and functional similarities, as identified by computational similarity scores ():

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents Hazard Codes Similarity Score
(2-Amino-4-cyanophenyl)boronic acid hydrochloride (850568-47-7) C₇H₇BN₂O₂·HCl 200.43 Amino, cyano H315, H319, H335 0.68
2-Aminophenylboronic acid hydrochloride (863753-30-4) C₆H₈BNO₂·HCl 177.40 Amino H315, H319, H335 0.68
3-Amino-4-fluorophenylboronic acid (873566-75-7) C₆H₇BFNO₂ 155.93 Amino, fluoro (meta position) Not specified 0.64
{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride (N/A) C₉H₁₃BFNO₂·HCl 233.47 Dimethylaminomethyl, fluoro Not specified N/A

Structural and Functional Differences

Substituent Effects: The aminomethyl group in the target compound enhances water solubility compared to the cyano group in 850568-47-7, which may reduce bioavailability due to hydrophobicity . The fluoro substituent at the para position in the target compound (vs. The dimethylaminomethyl group in the analog from introduces tertiary amine functionality, which could enhance binding to biological targets but reduce boronic acid reactivity .

Hazard Profiles :

  • Both the target compound and 850568-47-7 share identical hazard codes (H315, H319, H335), indicating comparable risks of irritation .
  • 873566-75-7 lacks explicit hazard data but shares structural motifs that suggest similar handling precautions.

Synthetic Utility: The boronic acid group in all compounds enables Suzuki-Miyaura couplings, but the fluorine atom in the target compound may improve stability in vivo by resisting metabolic degradation . The cyano group in 850568-47-7 could act as a hydrogen bond acceptor, enhancing interactions in drug-receptor complexes .

Biological Activity

(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C7_7H9_9BFNO2_2·HCl
  • Molecular Weight : 191.42 g/mol
  • Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Protease Inhibition : Boronic acids are recognized for their role as protease inhibitors. They can bind to the active site of serine proteases, forming stable complexes that inhibit enzyme activity. This property is particularly relevant in the context of cancer therapy and inflammatory diseases .
  • Anticancer Activity : The compound has been studied for its potential anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest. It may enhance the efficacy of existing chemotherapeutics by targeting specific cancer cell pathways .

Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Studies :
    • A study demonstrated that derivatives of fluorinated phenylboronic acids exhibited significant cytotoxic effects against various cancer cell lines, with IC50_{50} values in the low micromolar range. The introduction of fluorine atoms was shown to enhance potency due to increased lipophilicity .
    • In a comparative analysis, it was found that compounds with similar structures but different substituents displayed varying levels of cytotoxicity, suggesting that structural modifications can significantly influence biological activity .
  • Mechanistic Insights :
    • Research utilizing NMR spectroscopy has provided insights into how (2-(Aminomethyl)-4-fluorophenyl)boronic acid interacts with target proteins, revealing crucial binding affinities and interaction dynamics that contribute to its inhibitory effects on proteases .
  • Case Studies :
    • A case study involving a series of boronic acid derivatives indicated that those with aminomethyl substitutions showed enhanced selectivity and potency against specific cancer types, highlighting the importance of functional group positioning in drug design .

Data Table

CompoundTargetIC50_{50} (µM)Mechanism of Action
VorinostatHDAC1.85Histone deacetylase inhibition
This compoundSerine proteases<5Protease inhibition
Fluorinated analogsVarious cancer cells0.32 - 8.57Cytotoxicity through apoptosis

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride, and how can selectivity challenges be addressed?

Methodology :

  • Stepwise synthesis : Start with 4-fluoro-2-methylaniline as a precursor. Introduce boronic acid functionality via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
  • Aminomethylation : React the intermediate with formaldehyde and ammonium chloride to install the aminomethyl group. Final HCl treatment yields the hydrochloride salt .
  • Selectivity challenges : Competing side reactions (e.g., over-borylation or oxidation) can occur. Use protecting groups (e.g., Boc for amines) and low-temperature conditions (<0°C) to suppress undesired pathways .

Physical Properties :

PropertyValueSource
Melting Point248–250°C
SolubilitySlightly soluble in H₂O
Molecular Weight191.40 g/mol (HCl salt)

Q. How should researchers purify this compound to avoid boroxin formation or silica gel binding?

Methodology :

  • Chromatography : Avoid silica gel columns due to boronic acid binding. Use reverse-phase C18 columns with aqueous/organic mobile phases (e.g., H₂O/MeOH + 0.1% TFA) .
  • Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities. Boroxin formation (trimers) is minimized by maintaining acidic conditions (pH < 7) during purification .

Q. What spectroscopic techniques are critical for characterizing this boronic acid derivative?

Methodology :

  • ¹¹B NMR : Confirm boronic acid identity with a peak at δ ~30 ppm (free acid) or δ ~10 ppm (esterified form) .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm), aminomethyl (-CH₂NH₂, δ 3.2–3.5 ppm), and fluorine coupling (³J ~8 Hz) .
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 191.40 (base peak) .

Advanced Research Questions

Q. How does the fluorine substituent influence Suzuki-Miyaura cross-coupling efficiency compared to non-fluorinated analogs?

Methodology :

  • Electronic effects : Fluorine’s electron-withdrawing nature enhances electrophilicity of the boronic acid, accelerating transmetallation with Pd catalysts. Compare coupling rates using aryl halides (e.g., 4-bromotoluene) under standardized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
  • Steric effects : The 4-fluoro group minimally impacts steric hindrance, enabling coupling with bulky partners (e.g., ortho-substituted aryl halides). Quantify yields via HPLC .

Q. What strategies enhance the stability of this compound in aqueous solutions for biological assays?

Methodology :

  • pH control : Stabilize the boronic acid as a tetrahedral boronate (B(OH)₃⁻) at pH > 8.5. Use phosphate buffers (pH 9.0) for saccharide-binding studies .
  • Co-solvents : Add DMSO (≤10% v/v) to improve solubility and prevent precipitation. Monitor stability via UV-Vis at λ = 260 nm (boronate ester formation) .

Q. How can structural modifications (e.g., replacing -NH₂ with -NHAc) improve its receptor affinity for diols like fructose?

Methodology :

  • Synthetic modification : Acetylate the aminomethyl group using acetic anhydride. Compare binding constants (Kₐ) via isothermal titration calorimetry (ITC) .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to assess hydrogen-bonding interactions between modified derivatives and fructose .

Q. Why do conflicting reports exist regarding its catalytic activity in esterification reactions?

Data Contradiction Analysis :

  • Catalyst loading : Some studies use 5 mol% (high activity), while others report 20 mol% (low activity). Optimize via a design-of-experiments (DoE) approach .
  • Substrate scope : Discrepancies arise with sterically hindered carboxylic acids. Test reactivity gradients using pKa-matched substrates (e.g., benzoic acid vs. 2,6-dimethylbenzoic acid) .

Properties

IUPAC Name

[2-(aminomethyl)-4-fluorophenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BFNO2.ClH/c9-6-1-2-7(8(11)12)5(3-6)4-10;/h1-3,11-12H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBXNXDYMQDTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)CN)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661214
Record name [2-(Aminomethyl)-4-fluorophenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-02-4
Record name Boronic acid, B-[2-(aminomethyl)-4-fluorophenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Aminomethyl)-4-fluorophenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.